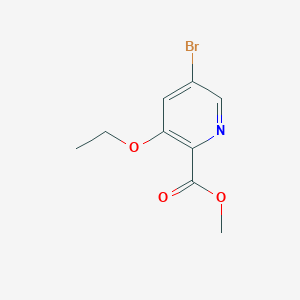
Methyl 5-bromo-3-ethoxypicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate is a chemical compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate typically involves the bromination of 3-ethoxy-2-pyridinecarboxylic acid followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted pyridine derivatives
- Aldehydes, acids, and alcohols from oxidation and reduction
- Biaryl compounds from coupling reactions
科学研究应用
Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring can facilitate binding to active sites, while the ethoxy and ester groups can influence the compound’s solubility and bioavailability.
相似化合物的比较
- Methyl 5-bromo-2-pyridinecarboxylate
- Ethyl 5-bromo-3-ethoxy-2-pyridinecarboxylate
- Methyl 3-ethoxy-2-pyridinecarboxylate
Comparison: Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate is unique due to the presence of both bromine and ethoxy groups, which can enhance its reactivity and versatility in chemical reactions. Compared to Methyl 5-bromo-2-pyridinecarboxylate, the additional ethoxy group provides more sites for chemical modification. Similarly, the methyl ester group offers different reactivity compared to the ethyl ester in Ethyl 5-bromo-3-ethoxy-2-pyridinecarboxylate.
属性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC 名称 |
methyl 5-bromo-3-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-7-4-6(10)5-11-8(7)9(12)13-2/h4-5H,3H2,1-2H3 |
InChI 键 |
ISFAWSFJTJRYBQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(N=CC(=C1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


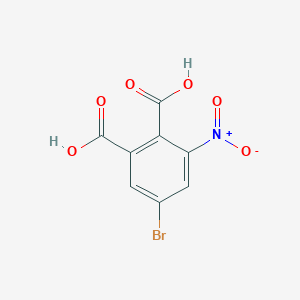
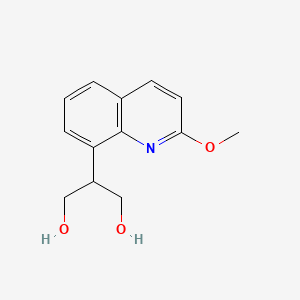

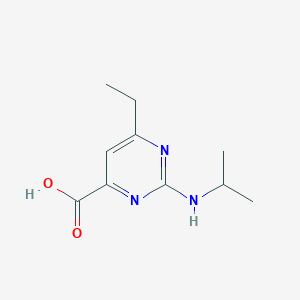
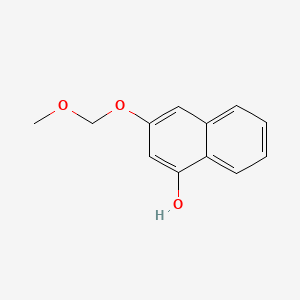
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)
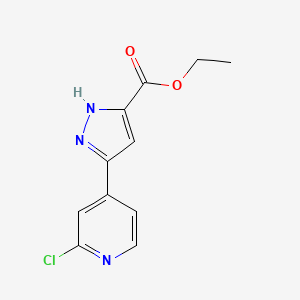

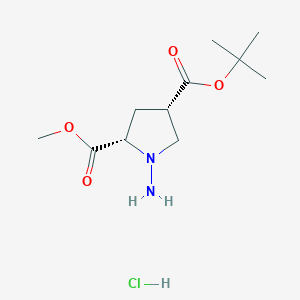
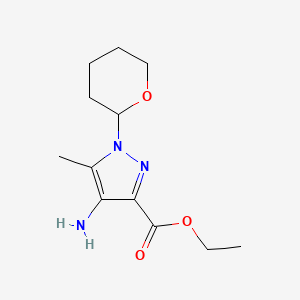
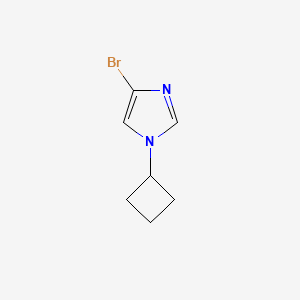

![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
